Vaborbactam
Overview
Description
Vaborbactam is a non-beta-lactam beta-lactamase inhibitor discovered by Rempex Pharmaceuticals, a subsidiary of The Medicines Company. It is primarily used in combination with antibiotics to treat gram-negative bacterial infections. This compound works by inhibiting beta-lactamase enzymes, which would otherwise degrade the antibiotics, thereby restoring their potency .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Vaborbactam involves several key steps:
Starting Material: S-3-hydroxy-6-oxohexanoic acid ester.
Hydroxyl Protection: Protecting the hydroxyl group to prevent unwanted reactions.
Imidization: Formation of an imide intermediate.
Asymmetric Addition: Addition of borane or borate compounds to introduce the boronic acid moiety.
Amino Deprotection: Removal of protecting groups from the amino group.
Amidation: Formation of an amide bond.
Cyclization and Hydrolysis: Final steps to form the cyclic boronic acid structure of this compound
Industrial Production Methods: The industrial production of this compound follows the same synthetic route but is optimized for large-scale production. The process uses widely available and low-cost raw materials, safe and simple process steps, and environmentally friendly reaction conditions .
Types of Reactions:
Inhibition of Beta-Lactamases: this compound inhibits a variety of beta-lactamases, including Klebsiella pneumoniae carbapenemase, by forming a covalent bond with the active site serine of the enzyme.
Reversible Covalent Bond Formation: Boronic acids, like this compound, can reversibly form covalent bonds with alcohols, such as the active site serine in serine carbapenemases.
Common Reagents and Conditions:
Borane or Borate Compounds: Used in the asymmetric addition step.
Protecting Groups: Used to protect functional groups during synthesis.
Hydrolysis Conditions: Mild acidic or basic conditions to remove protecting groups and complete the synthesis
Major Products:
Scientific Research Applications
Vaborbactam has several scientific research applications:
Chemistry: Used as a model compound to study boronic acid chemistry and enzyme inhibition mechanisms.
Biology: Investigated for its ability to inhibit beta-lactamases in various bacterial strains.
Industry: Used in the development of new beta-lactamase inhibitors and antibiotic formulations.
Mechanism of Action
Vaborbactam exerts its effects by inhibiting beta-lactamase enzymes. It forms a covalent bond with the active site serine of the enzyme, preventing the hydrolysis of the beta-lactam ring in antibiotics. This inhibition restores the efficacy of beta-lactam antibiotics against resistant bacterial strains .
Molecular Targets and Pathways:
Target: Beta-lactamase enzymes, including Klebsiella pneumoniae carbapenemase.
Pathway: Inhibition of beta-lactamase activity, leading to increased antibiotic efficacy
Comparison with Similar Compounds
Relebactam: Another non-beta-lactam beta-lactamase inhibitor with a similar mechanism of action.
Avibactam: A beta-lactamase inhibitor that differs structurally but also inhibits beta-lactamases.
Tazobactam, Clavulanic Acid, and Sulbactam: Older beta-lactamase inhibitors with different chemical structures
Uniqueness of Vaborbactam:
Cyclic Boronic Acid Structure: this compound’s unique cyclic boronic acid structure allows it to form reversible covalent bonds with beta-lactamases, providing potent inhibition.
High Specificity: this compound exhibits high specificity for beta-lactamase enzymes, with minimal off-target effects.
Properties
IUPAC Name |
2-[(3R,6S)-2-hydroxy-3-[(2-thiophen-2-ylacetyl)amino]oxaborinan-6-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BNO5S/c15-11(7-9-2-1-5-20-9)14-10-4-3-8(6-12(16)17)19-13(10)18/h1-2,5,8,10,18H,3-4,6-7H2,(H,14,15)(H,16,17)/t8-,10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOOWNWLVCOUUEX-WPRPVWTQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C(CCC(O1)CC(=O)O)NC(=O)CC2=CC=CS2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1([C@H](CC[C@H](O1)CC(=O)O)NC(=O)CC2=CC=CS2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BNO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901027690 | |
Record name | Vaborbactam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901027690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Vaborbactam is a cyclic boronic acid pharmacophore β-lactamase inhibitor that elicits potent inhibition of _Klebsiella pneumoniae_ carbapenemase (KPC) enzymes and other Ambler class A and C enzymes such as serine β-lactamases that confer resistance to commonly-used antibiotics such as Carbapenems. Vaborbactam is a potent inhibitor of class A carbapenemases, such as KPC, as well as an inhibitor of other class A (CTX-M, SHV, TEM) and class C (P99, MIR, FOX) beta-lactamases. Vaborbactam interacts with β-lactamases of Ambler classes A and C via precovalent and covalent binding. It exerts no inhibitory actions on class D or class B carbapenemases. The production of contemporary β-lactamase by bacterial isolates potentiate the degradation of β-lactam antibiotic agents, rendering them clinically ineffective and posing challenges for patients receiving the standard antibiotic therapy. In combination with meropenem, varborbactam acts as a non-suicidal beta-lactamase inhibitor that protects meropenem from degradation mediated by serine beta-lactamases such as _Klebsiella pneumoniae_ carbapenemase (KPC). | |
Record name | Vaborbactam | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12107 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1360457-46-0 | |
Record name | (3R,6S)-2-Hydroxy-3-[[2-(2-thienyl)acetyl]amino]-1,2-oxaborinane-6-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1360457-46-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vaborbactam [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1360457460 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vaborbactam | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12107 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Vaborbactam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901027690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3R,6S)-[2-Hydroxy-3-(2-thiophen-2-yl-acetylamino)-[1,2]oxaborinan-6-yl]-acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VABORBACTAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C75676F8V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Feasible Synthetic Routes
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